4-Ethoxy-1,1,1-trifluoro-3-buten-2-one 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one on heating with triethyl phosphite affords [4+2] cycloaddition product, 2,2,2-triethoxy 2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ5-oxaphospholene, which on hydrolysis affords a 2-oxo-2-hydroxy-2, 3-dihydro-3-hydroxy 5-trifluoromethyl-1,2λ5-oxaphospholen. It reacts with amino to give the N-protected amino acids, which is useful for the peptide synthesis.

Brand Name: Vulcanchem
CAS No.: 17129-06-5
VCID: VC20858536
InChI: InChI=1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+
SMILES: CCOC=CC(=O)C(F)(F)F
Molecular Formula: C6H7F3O2
Molecular Weight: 168.11 g/mol

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

CAS No.: 17129-06-5

Cat. No.: VC20858536

Molecular Formula: C6H7F3O2

Molecular Weight: 168.11 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - 17129-06-5

Specification

Description 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one on heating with triethyl phosphite affords [4+2] cycloaddition product, 2,2,2-triethoxy 2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ5-oxaphospholene, which on hydrolysis affords a 2-oxo-2-hydroxy-2, 3-dihydro-3-hydroxy 5-trifluoromethyl-1,2λ5-oxaphospholen. It reacts with amino to give the N-protected amino acids, which is useful for the peptide synthesis.

CAS No. 17129-06-5
Molecular Formula C6H7F3O2
Molecular Weight 168.11 g/mol
IUPAC Name (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Standard InChI InChI=1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+
Standard InChI Key YKYIFUROKBDHCY-ONEGZZNKSA-N
Isomeric SMILES CCO/C=C/C(=O)C(F)(F)F
SMILES CCOC=CC(=O)C(F)(F)F
Canonical SMILES CCOC=CC(=O)C(F)(F)F

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